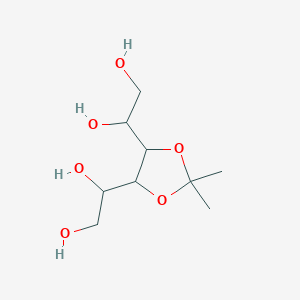

3,4-O-Isopropylidene-D-mannitol

Vue d'ensemble

Description

3,4-O-Isopropylidene-D-mannitol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C9H18O6 .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with D-mannitol, which is charged with freshly-distilled 1,2-dimethoxyethane and 2,2-dimethoxypropane . The mixture is heated to reflux until it becomes clear, and then pyridine is added. After cooling to room temperature, the solution is concentrated to yield a crude solid product .Molecular Structure Analysis

The molecular structure of this compound is characterized by four defined stereocentres . The molecular weight is 222.24 .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 85-88 °C . The specific rotation [α]20/D is +29°, c = 3 in H2O .Applications De Recherche Scientifique

Chemical Synthesis and Reaction Mechanisms : 3,4-O-Isopropylidene-D-mannitol has been studied for its role in chemical reactions such as isopropylidenation under neutral conditions, leading to specific products like 1,2,:5,6-Di-O-isopropylidene-D-mannitol without further substitution (Chittenden, 1980). This understanding is crucial for developing more efficient synthetic pathways in organic chemistry.

Molecular Structure and Hydrogen Bonding : Investigations into the molecular structure of compounds like 3,4-bis-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol reveal insights into weak hydrogen bonds, influencing molecular conformation and crystal packing. These studies aid in the development of molecules for applications such as anion binding and macrocycle synthesis (Mohammed, Bhadbhade, & Read, 2022).

Polyurethane Development : In the field of materials science, this compound contributes to the synthesis of polyurethanes. Research shows its role in developing redox D-mannitol-based polyurethanes, which are significant for drug delivery systems and hydrolytic degradation processes, especially in varying pH conditions like those in the gastrointestinal tract (Romero-Azogil et al., 2018).

Medical Imaging and Radiopharmaceuticals : this compound is used in synthesizing important radiopharmaceuticals like 2-deoxy-2-fluoro-D-glucose. The compound serves as a precursor in reactions leading to radiolabeled analogs used in medical imaging, showcasing its significant role in healthcare and diagnostics (Szarek, Hay, & Perlmutter, 1983).

Safety and Hazards

Mécanisme D'action

Target of Action

3,4-O-Isopropylidene-D-mannitol is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . .

Mode of Action

As a biochemical reagent, it likely interacts with its targets to induce certain biochemical reactions or changes . More research is needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

As a biochemical reagent, it may be involved in various biochemical reactions or pathways depending on the context of its use .

Pharmacokinetics

Its impact on bioavailability would depend on these properties, which determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

As a biochemical reagent, it likely induces certain biochemical reactions or changes . More research is needed to elucidate the specific effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and presence of other compounds or enzymes in the environment . .

Propriétés

IUPAC Name |

1-[5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O6/c1-9(2)14-7(5(12)3-10)8(15-9)6(13)4-11/h5-8,10-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOMFYACDCWMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(CO)O)C(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960299 | |

| Record name | 3,4-O-(1-Methylethylidene)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3969-84-4 | |

| Record name | NSC121512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-O-(1-Methylethylidene)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3,4-O-Isopropylidene-D-mannitol in polymer synthesis?

A1: this compound serves as a crucial starting material for synthesizing unique polymers. For instance, it can be converted into monomers like 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol, which undergoes anionic cyclopolymerization to yield (1→6)-2,5-anhydro-d-glucitol, a novel polymeric carbohydrate. [] This polymer exhibits interesting properties, including metal cation-binding selectivity. [] Additionally, the compound can be transformed into bis(ethylene carbonate) monomers, leading to the creation of polyurethanes with pendant hydroxy groups when reacted with diamines. []

Q2: How does the isopropylidene group in this compound influence polymer properties?

A2: The isopropylidene group in this compound plays a significant role in dictating the final polymer's characteristics. Studies on its cationic cyclopolymerization revealed that the bulky isopropylidene group restricts free rotation between carbons at the 3,4-positions. [] This steric hindrance leads to polymers with both cyclic and acyclic units, impacting properties like cation-binding ability. [] In contrast, polymers synthesized from the 3,4-di-O-ethyl derivative, lacking the rigid isopropylidene group, predominantly consist of cyclic units and demonstrate different cation-binding behaviors. [, ]

Q3: What are the advantages of using this compound as a starting material for cyclic carbonate synthesis?

A3: this compound presents a straightforward route to cyclic carbonates via transesterification with ethylene carbonate. [] This method offers a good yield and serves as a valuable alternative to traditional methods. The resulting cyclic carbonates are versatile intermediates for various applications, including polymer synthesis.

Q4: Are there alternative synthetic routes to obtain compounds related to this compound?

A4: Yes, alternative synthetic strategies exist for obtaining similar compounds. For instance, 1-O-methyl-D-mannitol, a related compound, can be synthesized by treating 1,2-anhydro-3,4:5,6-di-O-isopropylidene-D-mannitol with sodium methoxide. [] This highlights the versatility of the isopropylidene protecting group in carbohydrate chemistry and its utility in achieving regioselective modifications.

Q5: Beyond polymer chemistry, what other research areas utilize this compound?

A5: The applications of this compound extend beyond polymer science. Its use as a starting material for synthesizing stereoregular AABB-type polyamides showcases its potential in developing new materials with tailored properties, like water affinity. [] Further research exploring its use in different reactions and as a building block for diverse molecules could unlock new possibilities in material science, organic synthesis, and other fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)

![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)